molecular formula C23H21N3O6S B7694361 3-phenyl-6-(piperidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

3-phenyl-6-(piperidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No. B7694361
M. Wt: 467.5 g/mol
InChI Key: LELVHHDNELFZNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-6-(piperidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a synthetic compound that has been extensively studied in scientific research. This compound is known for its potential applications in drug discovery and development due to its unique chemical structure and pharmacological properties.

Mechanism of Action

The mechanism of action of 3-phenyl-6-(piperidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves the inhibition of specific enzymes and receptors. The compound binds to the active site of these enzymes and receptors, preventing their normal function. This inhibition leads to a cascade of biochemical and physiological effects, which can be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-phenyl-6-(piperidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one depend on the specific enzymes and receptors that are inhibited. Inhibition of protein kinase C can lead to reduced cell proliferation and apoptosis, which can be beneficial in the treatment of cancer. Inhibition of phosphodiesterase 5 can lead to increased vasodilation and improved blood flow, which can be beneficial in the treatment of cardiovascular diseases. Inhibition of adenosine A1 receptors can lead to increased neurotransmitter release and improved cognitive function, which can be beneficial in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 3-phenyl-6-(piperidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one in lab experiments include its unique chemical structure and pharmacological properties, which make it a potential candidate for the treatment of various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its efficacy and safety.

Future Directions

There are several future directions for the research and development of 3-phenyl-6-(piperidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one. These include further studies on the compound's pharmacological properties, toxicity, and efficacy in the treatment of various diseases. Additionally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound. Furthermore, the potential applications of this compound in drug delivery systems and nanomedicine should be explored. Overall, the research and development of 3-phenyl-6-(piperidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one hold great promise for the future of drug discovery and development.

Synthesis Methods

The synthesis of 3-phenyl-6-(piperidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves the reaction of 2-aminothiazole with ethyl acetoacetate in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting compound is then reacted with piperidine-1-carbonyl chloride in the presence of triethylamine to yield the final product. This synthesis method has been optimized to provide high yields and purity of the compound.

Scientific Research Applications

3-phenyl-6-(piperidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has shown promising results in scientific research for its potential applications in drug discovery and development. This compound has been shown to have inhibitory effects on several enzymes and receptors, including protein kinase C, phosphodiesterase 5, and adenosine A1 receptors. These inhibitory effects make it a potential candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders.

properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-N-(3,4-dimethoxyphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O6S/c1-29-14-6-8-18(30-2)15(10-14)17-12-33-23-24-11-16(22(28)26(17)23)21(27)25-13-5-7-19(31-3)20(9-13)32-4/h5-12H,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELVHHDNELFZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC3=NC=C(C(=O)N23)C(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-dimethoxyphenyl)-N-(3,4-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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